molecular formula C26H31N3O2S2 B11523971 4-tert-butyl-N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

4-tert-butyl-N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B11523971
M. Wt: 481.7 g/mol
InChI Key: GOFBECMWPCQPCH-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with multiple functional groups, including a tert-butyl group, a cyclohexylcarbamoyl group, and a benzothiazole moiety. The presence of these diverse functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Cyclohexylcarbamoyl Group: The cyclohexylcarbamoyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl isocyanate.

    Attachment of Tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

    Final Coupling: The final coupling step involves the reaction of the benzothiazole derivative with the benzamide derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYL-N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

4-TERT-BUTYL-N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-TERT-BUTYLBENZAMIDE: Lacks the benzothiazole and cyclohexylcarbamoyl groups, making it less versatile.

    N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.

    4-TERT-BUTYL-N-(2-{[(METHYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE: Contains a methylcarbamoyl group instead of a cyclohexylcarbamoyl group, which may influence its steric and electronic properties.

Uniqueness

4-TERT-BUTYL-N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the tert-butyl group enhances its stability, while the benzothiazole and cyclohexylcarbamoyl groups contribute to its versatility in various applications.

Properties

Molecular Formula

C26H31N3O2S2

Molecular Weight

481.7 g/mol

IUPAC Name

4-tert-butyl-N-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C26H31N3O2S2/c1-26(2,3)18-11-9-17(10-12-18)24(31)28-20-13-14-21-22(15-20)33-25(29-21)32-16-23(30)27-19-7-5-4-6-8-19/h9-15,19H,4-8,16H2,1-3H3,(H,27,30)(H,28,31)

InChI Key

GOFBECMWPCQPCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4CCCCC4

Origin of Product

United States

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